Zomepirac Sodium Salt-d4

CAS No.:

Cat. No.: VC17959897

Molecular Formula: C15H13ClNNaO3

Molecular Weight: 317.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClNNaO3 |

|---|---|

| Molecular Weight | 317.73 g/mol |

| IUPAC Name | sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |

| Standard InChI | InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D; |

| Standard InChI Key | SEEXPXUCHVGZGU-HGSONKNXSA-M |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+] |

| Canonical SMILES | CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |

Introduction

Chemical Structure and Molecular Properties

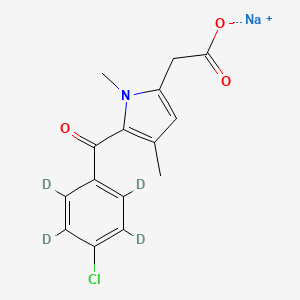

Zomepirac Sodium Salt-d4 belongs to the pyrroleacetic acid class of NSAIDs. Its molecular formula, , reflects the incorporation of deuterium at the 2, 3, 5, and 6 positions of the benzoyl ring . The sodium salt form enhances solubility, facilitating its use in experimental formulations.

Structural Characteristics

The compound’s structure comprises:

-

A pyrrole ring substituted with methyl and acetyl groups.

-

A 4-chlorobenzoyl moiety with deuterium atoms replacing hydrogens.

-

A sodium carboxylate group for improved aqueous stability.

Synthesis and Preparation

Synthetic Routes

Zomepirac Sodium Salt-d4 is synthesized via a modified Hantzsch pyrrole synthesis, involving:

-

Condensation: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and methylamine to form a pyrrole intermediate.

-

Saponification and Decarboxylation: Hydrolysis of ester groups followed by thermal decarboxylation yields the carboxylic acid derivative.

-

Deuterium Incorporation: Deuterated reagents introduce at specified positions under controlled conditions.

Formulation Strategies

For in vivo studies, the compound is typically dissolved in dimethyl sulfoxide (DMSO) and diluted with co-solvents like polyethylene glycol 300 (PEG300) and Tween 80 to enhance bioavailability.

Table 2: Example Formulation Protocol

| Component | Concentration | Role |

|---|---|---|

| Zomepirac-d4 | 10 mg/mL | Active ingredient |

| DMSO | 30% v/v | Primary solvent |

| PEG300 | 40% v/v | Co-solvent |

| Tween 80 | 5% v/v | Surfactant |

| Parameter | Value (Mean ± SD) | Notes |

|---|---|---|

| 3–4 hours | Time to peak concentration | |

| 4.42 μg/mL | 100 mg dose | |

| AUC | 494.4 μg·h/mL | 100 mg dose |

| Half-life | 6–8 hours | Dose-dependent |

Deuteration is expected to reduce first-pass metabolism, potentially enhancing systemic exposure.

Research Applications

Metabolic Pathway Tracing

The deuterium label allows precise tracking via LC-MS/MS, enabling researchers to map metabolites in urine, plasma, and tissues. For example, studies have identified hydroxylated and glucuronidated metabolites as major biotransformation products.

Drug-Drug Interaction Studies

Zomepirac Sodium Salt-d4 serves as a probe substrate to assess enzyme inhibition or induction, particularly involving CYP2C9 and UGT1A1.

Toxicological Investigations

Despite zomepirac’s withdrawal due to anaphylactoid reactions, its deuterated form aids in studying hypersensitivity mechanisms, including hapten formation and immune response activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume